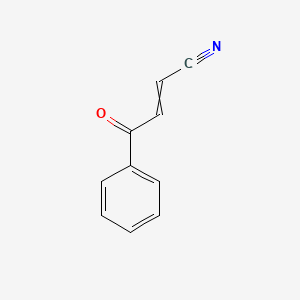

4-Oxo-4-phenylbut-2-enenitrile

Description

Structure

3D Structure

Properties

CAS No. |

13125-52-5 |

|---|---|

Molecular Formula |

C10H7NO |

Molecular Weight |

157.17 g/mol |

IUPAC Name |

4-oxo-4-phenylbut-2-enenitrile |

InChI |

InChI=1S/C10H7NO/c11-8-4-7-10(12)9-5-2-1-3-6-9/h1-7H |

InChI Key |

NGBPQAWUEJTOLV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C=CC#N |

Origin of Product |

United States |

Synthesis Methodologies and Innovations

Established Synthetic Pathways

Traditional approaches to the synthesis of 4-Oxo-4-phenylbut-2-enenitrile often involve sequential bond-forming reactions, starting from readily available precursors. These methods, while reliable, may involve multiple steps and the isolation of intermediates.

A hypothetical multi-step synthesis of this compound can be envisioned starting from 3-bromopropiophenone. This pathway would likely involve two key transformations: nucleophilic substitution to introduce the nitrile group, followed by a condensation reaction to form the double bond.

The first step would involve the reaction of 3-bromopropiophenone with a cyanide source, such as sodium cyanide (NaCN) or potassium cyanide (KCN), to form 3-benzoylpropanenitrile. This is a classic example of a nucleophilic substitution reaction where the bromide, a good leaving group, is displaced by the cyanide anion.

The subsequent step would be the introduction of the double bond at the α,β-position relative to the nitrile group. This could potentially be achieved through a condensation reaction with a one-carbon electrophile, such as formaldehyde (B43269) or its equivalent, under basic conditions. The base would deprotonate the carbon alpha to the nitrile, creating a nucleophilic enolate that would then attack the electrophile. Subsequent dehydration would yield the desired this compound. It is important to note that the reaction of formaldehyde and cyanide can lead to the formation of glycolonitrile, which can undergo further reactions. nih.gov

A general representation of this hypothetical pathway is shown below:

Step 1: Nucleophilic Substitution

Reactants: 3-bromopropiophenone, Sodium Cyanide (NaCN)

Product: 3-Benzoylpropanenitrile

Step 2: Condensation and Dehydration

Reactants: 3-Benzoylpropanenitrile, Formaldehyde (or equivalent)

Product: this compound

One-pot and multicomponent reactions (MCRs) offer a more efficient alternative to traditional multi-step synthesis by combining multiple reaction steps into a single operation without the isolation of intermediates. These strategies are highly valued in organic synthesis for their atom economy, reduced waste generation, and operational simplicity.

For the synthesis of compounds structurally related to this compound, multicomponent reactions have been successfully employed. For instance, the synthesis of various heterocyclic compounds often proceeds through MCRs involving aldehydes, active methylene (B1212753) compounds (like malononitrile), and other nucleophiles. rsc.org A plausible, though not explicitly documented, one-pot synthesis of this compound could involve the reaction of benzaldehyde, acetonitrile, and an appropriate acylating or oxidizing agent.

A related and well-established reaction is the Knoevenagel condensation, which involves the reaction of an aldehyde or ketone with an active methylene compound. mdpi.com A one-pot approach for a related compound, cinnamonitrile, can be achieved from the corresponding primary amide through dehydration. researchgate.net Tandem reactions, such as the Knoevenagel condensation followed by a Michael addition, are also powerful one-pot strategies for the synthesis of complex molecules from simple precursors. beilstein-journals.orgresearchgate.netnih.govmdpi.comnih.gov

The following table summarizes a representative one-pot synthesis of bis-dimedone derivatives, which proceeds via a tandem Knoevenagel-Michael reaction, illustrating the efficiency of such strategies.

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Reaction Time (min) | Yield (%) |

| Aromatic Aldehyde | Dimedone | Diethylamine | Water | 15-60 | 87-95 |

| Data sourced from a study on the synthesis of bis-dimedone derivatives. researchgate.net |

While a specific one-pot protocol for the direct synthesis of this compound is not detailed in the available literature, the principles of multicomponent and tandem reactions suggest a promising avenue for its efficient construction.

Advanced and Sustainable Synthesis Techniques

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods. These "green chemistry" approaches aim to reduce waste, minimize energy consumption, and avoid the use of hazardous substances. nih.govrsc.orgnih.govtaylorfrancis.comdatapdf.com

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. nih.gov The use of microwave irradiation can lead to dramatic reductions in reaction times, increased product yields, and often cleaner reaction profiles compared to conventional heating methods. semanticscholar.orgnih.govresearchgate.net

The Knoevenagel condensation, a key reaction for the synthesis of α,β-unsaturated nitriles, has been shown to be highly amenable to microwave assistance. For example, the reaction of aromatic aldehydes with active methylene compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) can be carried out under solvent-free conditions using microwave irradiation, affording the desired products in excellent yields and very short reaction times. nih.gov

The table below compares the reaction times and yields for the microwave-assisted synthesis of α,β-unsaturated cyanoesters and dinitriles with conventional methods.

| Method | Reaction Time | Yield (%) |

| Microwave Irradiation | 30-50 seconds | 75-87 |

| Conventional Heating | Several hours | Lower to moderate |

| Data from a study on microwave-assisted Knoevenagel condensation. nih.gov |

This data clearly demonstrates the significant advantages of using microwave technology for this type of transformation.

The development of catalyst-free and additive-free reactions is a major goal in green chemistry, as it simplifies purification procedures and reduces the generation of chemical waste. While many reactions rely on catalysts to proceed efficiently, there is a growing interest in harnessing the inherent reactivity of molecules under specific conditions, such as elevated temperatures or in "on-water" systems. rsc.org

For instance, certain condensation reactions can be promoted by simply heating the reactants in a suitable solvent, or even in the absence of a solvent. The Knoevenagel condensation, in some cases, can proceed in water without the need for a catalyst, offering a truly green synthetic route. beilstein-journals.org The use of manganese-based catalysts has also been explored for the addition of saturated nitriles to unsaturated nitriles under base-free conditions. rsc.orgnih.gov

The principles of green chemistry provide a framework for designing more sustainable chemical processes. Key principles include the use of renewable feedstocks, the selection of safer solvents (such as water), and the design of energy-efficient processes.

The synthesis of compounds like this compound can be made greener by adopting several strategies. The use of water as a solvent is particularly attractive due to its low cost, non-toxicity, and non-flammability. rsc.org Solvent-free reactions, often facilitated by microwave irradiation or the use of solid-supported reagents, represent another important green approach. semanticscholar.org

The following table summarizes various green approaches to the Knoevenagel condensation, a key step in the synthesis of related unsaturated nitriles.

| Green Approach | Conditions | Advantages |

| Microwave-assisted, solvent-free | Microwave irradiation, no solvent | Rapid reaction times, high yields, reduced waste |

| Aqueous medium | Water as solvent, often catalyst-free | Environmentally benign, simplified workup |

| Solid-supported catalysts | Reusable solid acids or bases | Easy separation and recycling of the catalyst |

By integrating these green chemistry principles, the synthesis of this compound and its derivatives can be made more efficient, economical, and environmentally responsible.

Stereoselective Synthesis of Isomeric Forms (E/Z configurations)

The geometric configuration of the double bond in this compound significantly influences its reactivity and potential applications. Consequently, the stereoselective synthesis of its E (trans) and Z (cis) isomers is of considerable importance.

While specific, detailed protocols for the direct stereoselective synthesis of both isomers of this compound are not extensively documented in publicly available literature, research on analogous compounds provides valuable insights into potential synthetic strategies.

One notable approach involves the synthesis of related (Z)-4-aryl-4-oxo-2-(pyridin-2-yl)but-2-enenitriles. This suggests that the synthesis of the (Z)-isomer of this compound could potentially be achieved through a similar pathway, likely involving the condensation of a substituted benzoylacetonitrile (B15868) with a suitable reagent to enforce the Z-configuration. The precise reaction conditions, including the choice of base and solvent, would be critical in directing the stereochemical outcome.

For the synthesis of the (E)-isomer, methods for producing related (E)-2-(2-oxo-4-phenylbut-3-en-1-yl)benzo[d]thiazole-3(2H)-carboxylates have been reported. mdpi.com These syntheses often involve multi-component reactions, for instance, between benzylideneacetone (B49655) and an electrophilic species. mdpi.com This suggests that a similar strategy, perhaps by reacting benzoylacetonitrile with an appropriate electrophile under conditions that favor the thermodynamically more stable E-isomer, could be a viable route.

Further research is required to adapt and optimize these methodologies for the specific and high-yielding synthesis of both the (E) and (Z) isomers of this compound.

Palladium-Catalyzed Synthetic Routes

Palladium catalysis has emerged as a powerful tool in organic synthesis, offering mild and efficient pathways to a wide array of organic molecules. In the context of synthesizing unsaturated nitriles like this compound, several palladium-catalyzed methods hold significant promise.

One such strategy is the palladium-catalyzed hydrocyanation of alkynes . This method allows for the direct addition of a hydrogen and a cyanide group across a carbon-carbon triple bond. A potential precursor for this compound in this approach would be benzoylacetylene. The use of a suitable palladium catalyst and a cyanide source, under carefully controlled conditions, could lead to the desired product. The stereoselectivity of this reaction would be a key aspect to investigate, as it could potentially be tuned to favor either the E or Z isomer.

Another innovative palladium-catalyzed route involves the conversion of enol triflates into α,β-unsaturated nitriles . Enol triflates can be readily prepared from the corresponding ketones. In this case, the enol triflate of benzoylacetaldehyde (B102924) could serve as a precursor. The reaction with a cyanide source, catalyzed by a palladium(0) complex, would then yield this compound. rsc.org This method offers a versatile entry point to unsaturated nitriles from readily available ketone starting materials. rsc.org

While the term "acetalization" in the context of palladium-catalyzed routes for this specific compound is not clearly defined in existing literature, it may allude to a strategy where a protected form of the keto-group (as an acetal) is employed during a palladium-catalyzed C-C bond formation or cyanation step. This protecting group strategy could be beneficial in preventing unwanted side reactions at the ketone functionality.

Reactivity and Reaction Mechanisms

Electrophilic and Nucleophilic Characteristics of the Functional Groups

The reactivity of 4-Oxo-4-phenylbut-2-enenitrile is dictated by the electronic properties of its constituent functional groups. The molecule possesses both electrophilic and nucleophilic centers, making it a versatile reactant in a multitude of chemical transformations.

The primary electrophilic sites are the carbonyl carbon and the β-carbon of the α,β-unsaturated system. The carbonyl carbon is rendered electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles. Similarly, the β-carbon is electrophilic due to the electron-withdrawing effect of the adjacent carbonyl group, which is relayed through the conjugated π-system. This makes the molecule a prime candidate for Michael-type additions.

Conversely, the nitrile nitrogen contains a lone pair of electrons, bestowing it with nucleophilic character. youtube.com This allows it to participate in reactions where it acts as an electron-pair donor. The oxygen atom of the carbonyl group also possesses lone pairs and can act as a nucleophile or a Brønsted-Lowry base, particularly in the presence of strong acids.

The interplay of these electrophilic and nucleophilic characteristics governs the molecule's reaction pathways, allowing for a controlled and selective synthesis of complex organic molecules.

Conjugate Addition Reactions

Conjugate addition, or Michael addition, is a hallmark reaction of α,β-unsaturated carbonyl compounds, and this compound is no exception. In this reaction, a nucleophile adds to the β-carbon of the conjugated system, leading to the formation of a new carbon-carbon or carbon-heteroatom bond. The initial enolate intermediate can then be protonated to yield the 1,4-adduct.

A variety of nucleophiles can participate in conjugate addition reactions with this compound. These include soft nucleophiles such as organocuprates, enolates, and thiols. The choice of nucleophile and reaction conditions can influence the stereochemical outcome of the reaction, particularly when chiral nucleophiles or catalysts are employed.

| Nucleophile | Product |

| Organocuprates (R₂CuLi) | 4-Oxo-4-phenyl-3-alkylbutanenitrile |

| Enolates | δ-Ketonitriles |

| Thiols (RSH) | 3-(Alkylthio)-4-oxo-4-phenylbutanenitrile |

These reactions are fundamental in synthetic organic chemistry for the construction of more complex molecular frameworks from simpler starting materials.

Cycloaddition Reactions

The conjugated π-system of this compound makes it an excellent substrate for cycloaddition reactions, which are powerful tools for the construction of cyclic and heterocyclic systems. youtube.com These reactions involve the concerted or stepwise formation of two new sigma bonds, leading to the formation of a ring.

[3+2] Cycloaddition Pathways

In [3+2] cycloaddition reactions, a three-atom component reacts with a two-atom component to form a five-membered ring. This compound can act as the two-atom component (dipolarophile) in these reactions. A common three-atom component is a nitrile N-oxide, which can be generated in situ from an oxime. mdpi.com The reaction between this compound and a nitrile N-oxide would lead to the formation of a substituted isoxazoline. mdpi.com

The regioselectivity of these reactions is often controlled by both electronic and steric factors. mdpi.com The frontier molecular orbital (FMO) theory is a useful tool for predicting the outcome of these cycloadditions. youtube.com

[4+2] Annulation Reactions

The Diels-Alder reaction, a [4+2] cycloaddition, is one of the most powerful and widely used reactions in organic synthesis. youtube.com In this reaction, a conjugated diene reacts with a dienophile to form a six-membered ring. This compound, with its electron-deficient double bond, can act as a dienophile in these reactions.

When reacted with a suitable diene, such as 1,3-butadiene, this compound would yield a cyclohexene (B86901) derivative. The stereochemistry of the Diels-Alder reaction is highly predictable, following the endo rule, which states that the substituent on the dienophile will preferentially occupy the endo position in the transition state.

Cascade and Tandem Reactions

Cascade reactions, also known as tandem or domino reactions, are processes in which multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates. wikipedia.org These reactions are highly efficient in terms of atom economy and step economy. This compound is an ideal substrate for designing cascade sequences due to its multiple reactive sites.

For instance, a cascade reaction could be initiated by a conjugate addition to the β-position of the enone system. The resulting enolate intermediate could then participate in an intramolecular cyclization with the nitrile group, leading to the formation of a complex polycyclic structure in a single step. The specific outcome of the cascade would depend on the nature of the initial nucleophile and the reaction conditions employed.

Functional Group Transformations and Interconversions

The functional groups present in this compound, namely the ketone, the alkene, and the nitrile, can be selectively transformed into a variety of other functional groups. These transformations significantly expand the synthetic utility of this compound.

The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) or can be converted to an alkene via a Wittig reaction. The nitrile group is a versatile functional group that can be hydrolyzed to a carboxylic acid or a primary amide, or reduced to a primary amine. vanderbilt.edu

The carbon-carbon double bond can be hydrogenated to a single bond, or it can be subjected to various addition reactions, such as halogenation or epoxidation. The specific reagents and conditions used for these transformations allow for a high degree of control over the final product.

| Functional Group | Reagent/Reaction | Product Functional Group |

| Ketone | NaBH₄ | Secondary Alcohol |

| Ketone | Ph₃P=CHR | Alkene |

| Nitrile | H₃O⁺, Δ | Carboxylic Acid |

| Nitrile | LiAlH₄ | Primary Amine |

| Alkene | H₂, Pd/C | Alkane |

| Alkene | m-CPBA | Epoxide |

These functional group interconversions highlight the versatility of this compound as a starting material for the synthesis of a wide range of organic compounds.

Reactions Involving the Nitrile Moiety

The nitrile group (C≡N) in this compound is a versatile functional group that can undergo several transformations. Like a carbonyl group, the nitrile is polarized, with an electrophilic carbon atom that is susceptible to nucleophilic attack. pressbooks.publibretexts.org

Key reactions of the nitrile moiety include:

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed. This reaction typically proceeds first to an amide intermediate, which is then further hydrolyzed to a carboxylic acid. libretexts.org The initial step involves the nucleophilic addition of a hydroxide (B78521) ion or water to the nitrile carbon. libretexts.org

Reaction with Grignard Reagents: The addition of a Grignard reagent (R-MgX) to the nitrile leads to the formation of a ketone after hydrolysis of the intermediate imine anion. pressbooks.publibretexts.org This reaction provides a valuable method for the synthesis of more complex ketones.

Reduction: The nitrile group can be reduced to a primary amine (R-CH₂NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org The reaction proceeds through the nucleophilic addition of hydride ions. libretexts.org

1,4-Conjugate Addition: As part of a conjugated system, the α,β-unsaturated nitrile can undergo 1,4-conjugate addition. For instance, the addition of a hydride from a pincer-based Ru-H complex to α,β-unsaturated nitriles has been shown to proceed via a selective 1,4-hydride transfer, leading to the formation of κ-N-coordinated keteniminates. umich.edu These intermediates can then be intercepted by electrophiles. umich.edu

| Reagent | Product after Hydrolysis | Reaction Type |

| H₃O⁺ / H₂O, heat | 4-Oxo-4-phenylbut-2-enoic acid | Hydrolysis |

| 1. R-MgX, 2. H₃O⁺ | 1-Phenyl-3-alkanoyl-1-propenone | Grignard Reaction |

| 1. LiAlH₄, 2. H₂O | 4-Amino-4-phenylbut-2-en-1-ol | Reduction |

| Ru-H complex / H₂ | Saturated nitrile | 1,4-Conjugate Addition |

Transformations of the Carbonyl Group

The carbonyl group (C=O) of this compound is another key site for chemical reactions. Its electrophilic carbon is a prime target for nucleophiles.

Common transformations of the carbonyl group include:

Reduction to Alcohols: The ketone can be reduced to a secondary alcohol using various reducing agents. Sodium borohydride (NaBH₄) is a common reagent for this purpose, selectively reducing the ketone in the presence of the alkene and nitrile. youtube.com More powerful reducing agents like lithium aluminum hydride would likely reduce the carbonyl, nitrile, and alkene. The asymmetric reduction of β-ketonitriles to chiral β-hydroxy nitriles has been achieved with high enantioselectivity using recombinant carbonyl reductases. organic-chemistry.org

Complete Deoxygenation: The carbonyl group can be completely removed (deoxygenation) to form a methylene (B1212753) group (CH₂) through reactions like the Wolff-Kishner or Clemmensen reductions. wikipedia.orglibretexts.org However, the strongly basic (Wolff-Kishner) or acidic (Clemmensen) conditions may affect other functional groups in the molecule. wikipedia.orglibretexts.org A milder alternative is the hydrogenolysis of a thioacetal derivative using Raney Nickel. libretexts.org

1,4-Conjugate Addition vs. 1,2-Addition: In α,β-unsaturated carbonyl compounds, nucleophiles can add either to the carbonyl carbon (1,2-addition) or to the β-carbon (1,4-conjugate addition). The choice between these two pathways is influenced by the nature of the nucleophile and the reaction conditions. Hard nucleophiles (e.g., Grignard reagents, organolithiums) tend to favor 1,2-addition, while soft nucleophiles (e.g., cuprates, thiols, amines) generally prefer 1,4-addition.

| Reagent | Product | Reaction Type |

| NaBH₄, MeOH | 4-Hydroxy-4-phenylbut-2-enenitrile | Carbonyl Reduction |

| H₂NNH₂, KOH, heat | Phenylbut-2-enenitrile | Wolff-Kishner Reduction |

| Zn(Hg), HCl | Phenylbutanenitrile | Clemmensen Reduction |

| 1. HS(CH₂)₂SH, H⁺, 2. Raney Ni | Phenylbutanenitrile | Thioacetal Hydrogenolysis |

| (CH₃)₂CuLi, then H₃O⁺ | 4-Oxo-3-methyl-4-phenylbutanenitrile | Conjugate Addition |

Mechanistic Elucidation of Reaction Pathways

Understanding the mechanisms of the reactions of this compound is crucial for predicting and controlling the outcome of its transformations.

Nucleophilic Addition Followed by Regioselective Elimination

A common mechanistic motif involves the initial nucleophilic addition to the β-carbon of the α,β-unsaturated system, followed by a subsequent elimination reaction. The regioselectivity of the elimination step is critical in determining the final product structure.

For instance, in a related system, the elimination pathway of stereochemically defined β-halovinyl ketones has been shown to be influenced by the conformation of the molecule. nih.gov A preferential α-vinyl enolization was observed for the (E)-isomer, leading to the formation of allenyl and propargyl ketones. nih.gov This highlights the importance of stereochemistry and conformational effects in directing the course of elimination reactions. In the case of an adduct formed from this compound, the stability of the potential resulting double bonds would be a key factor in determining the regiochemical outcome, often favoring the formation of the more substituted and conjugated product (Zaitsev's rule). libretexts.orgyoutube.com

Sigmatropic Rearrangements

Sigmatropic rearrangements are concerted pericyclic reactions involving the migration of a σ-bond across a π-system. libretexts.orgyoutube.comyoutube.com While no direct examples of sigmatropic rearrangements of this compound are readily available, the potential for such reactions exists, particularly in its derivatives.

For example, the formation of an enolate or a similar anionic species could potentially lead to rearrangements like the pressbooks.pubacs.org-Wittig rearrangement if an appropriate substituent is present on an adjacent atom. libretexts.org Furthermore, a reaction of silyldichloromethyllithium with aryl nitriles has been reported to induce an aza-1,3-Brook rearrangement of a silyl (B83357) group from carbon to nitrogen, showcasing the potential for complex intramolecular rearrangements in nitrile derivatives. nih.gov

Dual Catalysis Mechanisms (e.g., CuH and Pd catalysis)

Dual catalytic systems, where two distinct catalysts work in concert to promote a transformation, offer powerful strategies for bond formation. A notable example is the combination of copper hydride (CuH) and palladium (Pd) catalysis. This dual system has been effectively used for the alkyl-aryl cross-coupling of aryl halides and olefins. nih.gov

In such a system, the CuH species can react with the alkene of this compound via hydrocupration, generating a nucleophilic organocopper intermediate. acs.org Simultaneously, a Pd(0) catalyst can undergo oxidative addition with an aryl halide. The subsequent transmetalation between the organocopper intermediate and the arylpalladium(II) complex, followed by reductive elimination, would result in the formation of a new carbon-carbon bond. This approach could potentially be used to introduce an aryl group at the β-position of the nitrile.

Intermolecular Heck-Type Functionalizations (e.g., cyanation of alkenes)

The Mizoroki-Heck reaction is a powerful tool for the arylation of alkenes. While the classical Heck reaction involves the coupling of an alkene with an aryl halide catalyzed by a palladium complex, variations of this reaction exist. The oxidative boron Heck reaction, for instance, utilizes an organoboronic acid in place of the aryl halide and a Pd(II) catalyst. hw.ac.uk

An intermolecular Heck-type reaction with this compound could be envisioned where an aryl or vinyl group is introduced at the β-position of the alkene. A palladium catalyst would coordinate to the double bond, followed by migratory insertion of an aryl-palladium species. A subsequent β-hydride elimination would then regenerate the double bond in a new position and release the functionalized product. The regioselectivity of such a reaction would be a key consideration. mdpi.com

Derivatization and Functionalization Strategies

Modification of the α,β-Unsaturated Ketone Moiety

The α,β-unsaturated ketone system in 4-Oxo-4-phenylbut-2-enenitrile is highly reactive and serves as the primary site for derivatization. This moiety can undergo various reactions, including cyclocondensation and Michael additions. These reactions are fundamental to the synthesis of numerous heterocyclic systems. For instance, the reaction of the enone system with dinucleophiles is a common strategy. The electrophilic β-carbon is susceptible to attack by nucleophiles, while the carbonyl group can react with a second nucleophilic site, leading to cyclization.

A notable transformation involves the reaction with hydrazine (B178648) derivatives. For example, the reaction with pyridine-4-carbohydrazide results in the formation of N'-[(2Z)-4-Oxo-4-phenyl-but-2-en-2-yl]pyridine-4-carbohydrazide. nih.gov In this derivative, the conformation around the ethene bond is Z, and an intramolecular N-H⋯O hydrogen bond is formed. nih.gov This demonstrates how the ketone and the adjacent double bond can be readily modified to introduce new functional groups and create more complex molecular architectures.

Functionalization of the Phenyl Ring

While the α,β-unsaturated ketone is the more reactive site, the phenyl ring can also be functionalized, typically through electrophilic aromatic substitution. The reactivity of the phenyl ring is influenced by the deactivating effect of the attached keto-enone group. However, by using appropriately substituted starting materials, derivatives with functional groups on the phenyl ring can be prepared. For example, using a substituted phenacyl bromide in the initial synthesis can yield pyrrole (B145914) derivatives with various substituents on the phenyl ring. scienceopen.com

A related compound, 2-(4-Chloro-phenyl)-4-oxo-4-phenyl-butanenitrile, highlights that halogenated derivatives can be synthesized, indicating that functionalization of the phenyl ring is a viable, albeit less common, strategy compared to reactions involving the enone system. nih.gov

Synthesis of Diverse Heterocyclic Compounds

This compound is a key intermediate for synthesizing a wide range of heterocyclic compounds. Its bifunctional nature allows it to react with various reagents to form five- and six-membered rings, which are core structures in many biologically active molecules.

Pyrimidine (B1678525) derivatives can be synthesized through the condensation of α,β-unsaturated ketones with reagents like urea, thiourea, or amidines. nih.govresearchgate.net These reactions, often following the principles of the Biginelli reaction, provide access to dihydropyrimidines and their oxidized pyrimidine counterparts. jchr.orgresearchgate.net Fused pyrimidine systems, such as pyrido[2,3-d]pyrimidines, are also accessible. nih.gov These are synthesized by condensing a suitable α,β-unsaturated ketone with an amino-substituted pyrimidine, like 4-amino-6-hydroxy-2-mercaptopyrimidine. nih.gov The versatility of these methods allows for the creation of extensive libraries of pyrimidine derivatives for various applications. nih.govnih.gov

Table 1: Examples of Synthesized Pyrimidine and Fused Pyrimidine Derivatives

| Starting Materials | Reagent | Product Type | Reference |

|---|---|---|---|

| Substituted Chalcone | 4-amino-6-hydroxy-2-mercaptopyrimidine | Pyrido[2,3-d]pyrimidine | nih.gov |

| Aromatic Aldehyde, Urea, Malononitrile (B47326) | - | 6-Amino-4-aryl-2-oxo-1,2-dihydropyrimidine-5-carbonitrile | nih.gov |

| Ethyl Cyanoacetate (B8463686), Aldehyde, Thiourea | K2CO3 | 5-Cyano-4-oxo-6-alkyl(aryl)-2-thioxo-1,2,3,4-tetrahydropyrimidine | researchgate.net |

The Gewald reaction is a prominent method for synthesizing thiophene (B33073) derivatives from α-cyanoketones, active methylene (B1212753) compounds, and elemental sulfur. nih.govimpactfactor.org Derivatives of this compound can serve as precursors in Gewald-type syntheses. For example, the reaction of 2-(4-oxo-4,4-dihydrothiazol-2-yl)acetonitrile, a related starting material, can undergo Gewald's thiophene synthesis to afford various thiophene compounds. researchgate.net The resulting 2-aminothiophene derivatives are themselves versatile intermediates for further chemical transformations. researchgate.netsciforum.net

Table 2: Selected Methods for Thiophene Synthesis

| Method | Reactants | Key Features | Reference |

|---|---|---|---|

| Gewald Reaction | Carbonyl compound, α-cyano ester, sulfur, base | Multicomponent reaction for polysubstituted 2-aminothiophenes. | nih.govimpactfactor.org |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compound, sulfiding reagent | Forms thiophene ring from an acyclic precursor. | nih.gov |

Pyran derivatives are frequently synthesized via one-pot, multicomponent reactions involving an aldehyde, a malononitrile, and a 1,3-dicarbonyl compound. nih.govgrowingscience.comresearchgate.net These reactions are often catalyzed by various heterogeneous catalysts or promoted by green conditions like microemulsion systems. nih.govresearchgate.net The α,β-unsaturated system of this compound and its analogs can participate in annulation reactions to form the 4H-pyran ring.

Furan derivatives can be prepared through several synthetic routes, including the Paal-Knorr synthesis from 1,4-dicarbonyl compounds or the Feist-Benary synthesis from α-haloketones and β-dicarbonyl compounds. derpharmachemica.com The but-2-ene-1,4-dione substructure, closely related to the core of this compound, can be cyclized to form furans. organic-chemistry.org For instance, N-(1-(furan-2-yl)-3-oxo-3-(arylamino)prop-1-en-2-yl)-3,4-dimethoxybenzamides have been synthesized from a furan-containing oxazolone (B7731731) precursor, showcasing the interplay between these heterocyclic systems. nih.gov

Table 3: Synthetic Approaches to Pyran and Furan Derivatives

| Heterocycle | Synthetic Method | Typical Reagents | Reference |

|---|---|---|---|

| 4H-Pyran | Multicomponent Reaction | Aromatic aldehyde, malononitrile, ethyl acetoacetate | growingscience.comresearchgate.net |

| 4H-Pyran | DBSA/H2O Microemulsion | Aldehyde, malononitrile, cyclohexane-1,3-dione | researchgate.net |

| Furan | Paal-Knorr Synthesis | 1,4-Diketone, dehydrating agent | derpharmachemica.com |

The synthesis of pyrroles from enones like this compound can be achieved through various classical methods such as the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with an amine or ammonia. semanticscholar.org A more modern approach involves the cyclocondensation of enones with aminoacetonitrile, which furnishes dihydro-pyrrole-carbonitriles that can be subsequently oxidized or dehydrocyanated to yield substituted pyrroles. nih.gov A three-component reaction between α-hydroxyketones, oxoacetonitriles, and anilines provides a concise route to highly functionalized pyrroles. mdpi.com

Pyridine (B92270) synthesis can also utilize α,β-unsaturated systems. Reactions of α,β-unsaturated nitriles with 2-oxo-cycloalkano carbothioic acid anilides, for example, lead to polyfunctionalized pyridines. lookchem.com The reaction of this compound with pyridine-4-carbohydrazide demonstrates a direct derivatization leading to a molecule containing a pyridine ring. nih.gov

Table 4: Synthetic Pathways to Pyrrole and Pyridine Derivatives

| Heterocycle | Synthetic Method | Reactants | Product Type | Reference |

|---|---|---|---|---|

| Pyrrole | Cyclocondensation | Enone, aminoacetonitrile | 2,4-Disubstituted pyrroles or 3,5-disubstituted pyrrole-2-carbonitriles | nih.gov |

| Pyrrole | Three-Component Reaction | α-Hydroxyketone, 3-oxobutanenitrile, aniline (B41778) | N-substituted 2,3,5-functionalized pyrroles | mdpi.com |

| Pyrrole | Intramolecular Reaction | Benzyl (B1604629) (E)-(4-oxo-4-phenylbut-2-en-1-yl)carbamate, oxalyl chloride | Benzyl 2-phenyl-1H-pyrrole-1-carboxylate | researchgate.net |

Benzothiazole-Containing Hybrids

Benzothiazoles are a significant class of heterocyclic compounds due to their wide range of pharmacological activities. researchgate.net The synthesis of benzothiazole (B30560) derivatives often involves the condensation of 2-aminothiophenol (B119425) with various carbonyl compounds or their derivatives. nih.gov

One approach to creating benzothiazole hybrids involves a multi-step reaction process. Initially, a benzothiazole scaffold is prepared, for instance, by refluxing 4-hydroxybenzaldehyde (B117250) with 2-aminothiophenol in dimethylformamide (DMF) with sodium metabisulfite. This product can then be further reacted with different substituted benzyl or alkyl bromides in acetone (B3395972) to yield ether hybrids of benzothiazole. researchgate.net

Another synthetic route starts with the acetylation of 6-nitrobenzo[d]thiazol-2-amine with chloroacetyl chloride to form a key chloride intermediate. This intermediate can then undergo nucleophilic substitution reactions. For example, it can be reacted with potassium salts of 5-arylidene-thiazolidine-2,4-diones to produce benzothiazole/thiazolidine-2,4-dione hybrids. nih.gov Similarly, this chloride precursor can be refluxed with various thiol derivatives in the presence of potassium carbonate in acetone to afford 1,3,4-thiadiazole-containing benzothiazole hybrids. nih.gov

The synthesis of 2-(4-aminophenyl)benzothiazole derivatives can be achieved through a four-step process. This involves the reaction of an aniline with a nitrobenzoyl chloride or nitrobenzoic acid to form a benzamide, which is then treated with Lawesson's reagent. The resulting thiobenzamide (B147508) undergoes cyclization with potassium ferricyanide, followed by the catalytic reduction of the nitro group to yield the final aminophenyl benzothiazole product. google.com These synthetic strategies highlight the modular nature of producing diverse benzothiazole-containing hybrids.

Triazolo[1,5-a]pyridines Synthesis

The synthesis of 1,2,4-triazolo[1,5-a]pyridines, a class of compounds with notable biological importance, can be achieved from enaminonitriles, which can be derived from precursors like this compound. mdpi.comorganic-chemistry.org A catalyst-free and eco-friendly method involves the reaction of enaminonitriles with benzohydrazides under microwave conditions in dry toluene. mdpi.com This tandem reaction proceeds through a transamidation followed by a nucleophilic addition to the nitrile group and subsequent condensation to yield the desired triazolo[1,5-a]pyridine. mdpi.com This method is noted for its broad substrate scope and good to excellent yields. mdpi.com

Table 1: Synthesis of 1,2,4-triazolo[1,5-a]pyridines from Enaminonitriles and Benzohydrazides mdpi.com

| Entry | Enaminonitrile | Benzohydrazide | Product | Yield (%) |

| 1 | Phenyl-substituted | Benzohydrazide | 2,5-diphenyl-1,2,4-triazolo[1,5-a]pyridine | 85 |

| 2 | Phenyl-substituted | 4-Methylbenzohydrazide | 2-(p-tolyl)-5-phenyl-1,2,4-triazolo[1,5-a]pyridine | 82 |

| 3 | Phenyl-substituted | 4-Chlorobenzohydrazide | 2-(4-chlorophenyl)-5-phenyl-1,2,4-triazolo[1,5-a]pyridine | 78 |

| 4 | Thienyl-substituted | Benzohydrazide | 2-phenyl-5-(thiophen-2-yl)-1,2,4-triazolo[1,5-a]pyridine | 75 |

This is a representative table based on the described synthetic methodology and is not exhaustive of all possible derivatives.

Another synthetic approach involves the reaction of 2'-acetyl-2-cyanoacetohydrazide with arylidenemalononitriles. rsc.org This reaction can be performed in a single step or by first forming 1-acetamidopyridones, which are then acetylated to yield the triazolo[1,5-a]pyridines. rsc.org The use of piperidine (B6355638) as a catalyst leads to the formation of a piperidinium (B107235) salt of the final product, which can then be neutralized. rsc.org

Pyrano[2,3-d]thiazole Derivatives

Pyrano[2,3-d]thiazole derivatives can be synthesized through the reaction of thiazole-containing precursors with various reagents. researchgate.net For instance, the reaction of a thiazolidinone derivative bearing a hydrazono group with arylidenemalononitrile in refluxing ethanol (B145695) with a catalytic amount of piperidine yields 5-amino-7-aryl-7H-pyrano[2,3-d]thiazole-6-carbonitrile derivatives. nih.gov

A Knoevenagel condensation between 4-thioxo-2-thiazolidinone and 1-phenyl-3-aryl-1H-pyrazole-4-carbaldehydes produces 5-pyrazolyl-methylene-4-thioxo-2-thiazolidinones. nih.gov These intermediates can then undergo further reactions to form more complex pyrano[2,3-d]thiazole hybrids.

The cyclocondensation of 2-cyanomethyl-4-thiazolidinone with tetracyanoethylene (B109619) in ethanol with triethylamine (B128534) as a base affords a pyrano[2,3-d]thiazole derivative. researchgate.net Similarly, condensation with salicylaldehyde (B1680747) or 2-hydroxy-1-naphthaldehyde (B42665) leads to the formation of benzo[e]pyrano[2,3-d]thiazole and naphtho[e]pyrano[2,3-d]thiazole derivatives, respectively. researchgate.net

Table 2: Synthesis of Pyrano[2,3-d]thiazole Derivatives nih.govresearchgate.net

| Starting Thiazole (B1198619) Derivative | Reagent | Product Type |

| 2-(4-(1-(2-(4-oxo-4,5-dihydrothiazol-2-yl)hydrazono)ethyl)phenyl)isoindoline-1,3-dione | 2-(phenylmethylene)malononitrile | 5-Amino-7-phenyl-7H-pyrano[2,3-d]thiazole-6-carbonitrile derivative |

| 2-(4-(1-(2-(4-oxo-4,5-dihydrothiazol-2-yl)hydrazono)ethyl)phenyl)isoindoline-1,3-dione | 2-((thiophen-2-yl)methylene)malononitrile | 5-Amino-7-(thiophen-2-yl)-7H-pyrano[2,3-d]thiazole-6-carbonitrile derivative |

| 2-Cyanomethyl-4-thiazolidinone | Tetracyanoethylene | 5-Amino-6-cyano-7-dicyanomethyl-7H-pyrano[2,3-d]thiazole derivative |

| 2-Cyanomethyl-4-thiazolidinone | Salicylaldehyde | Benzo[e]pyrano[2,3-d]thiazole derivative |

This table illustrates the versatility of thiazole precursors in the synthesis of various fused pyranothiazole systems.

Applications in Organic Synthesis

Utility as an Organic Building Block

4-Oxo-4-phenylbut-2-enenitrile is a highly useful building block, primarily due to the presence of electrophilic and nucleophilic centers that can participate in a wide array of reactions. The α,β-unsaturated ketone moiety is susceptible to Michael additions, while the nitrile group can undergo hydrolysis, reduction, or be used in cycloaddition reactions.

Researchers have demonstrated that related 2,4-diaryl-4-oxo-butanenitriles are significant difunctional intermediates for synthesizing biologically active heterocycles, such as pyridazine (B1198779) derivatives. researchgate.net The general reactivity of this class of compounds highlights their value. For instance, the core structure can react with various nucleophiles to construct diverse heterocyclic systems. The ketone and nitrile functionalities provide handles for further chemical manipulation, expanding its synthetic potential. evitachem.comresearchgate.net

The compound's structure, featuring a phenyl ring attached to a butenyl chain with both a ketone and a nitrile group, is key to its reactivity and versatility as a building block in organic synthesis. evitachem.com Derivatives like 4-phenyl-3-oxobutanenitrile have been shown to be versatile starting materials for creating a variety of polyfunctionally substituted heterocycles. rsc.org

Strategic Intermediate in Complex Molecule Construction

Beyond its role as a simple building block, this compound and its analogues serve as strategic intermediates in the assembly of complex molecules. researchgate.net The ability to introduce multiple functionalities in a single step makes it an efficient precursor in multi-step syntheses. For example, its derivatives, 2,4-diaryl-4-oxo-butanenitriles, are recognized as a crucial class of intermediates for creating biologically active heterocyclic compounds. researchgate.net

The synthesis of 5-benzyl-4-methyl-2-aminothiazolium hydrochloride from α,β-unsaturated ketones demonstrates a pathway where a related core structure is transformed into a more complex heterocyclic system. orgsyn.org This type of transformation, where the initial framework is elaborated into a target molecule, underscores the strategic importance of such intermediates.

Role in Multi-Component Reaction Design

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials, are highly valued for their efficiency and atom economy. The structural features of this compound make it an ideal candidate for the design of novel MCRs.

A one-pot, three-component reaction has been demonstrated using benzylideneacetone (B49655), a structurally similar α,β-unsaturated ketone, with an electrophilic N-alkoxycarbonylbenzothiazolium species. mdpi.com This approach allows for the convenient synthesis of complex benzothiazole (B30560) derivatives. mdpi.com This example illustrates the potential of the α,β-unsaturated ketone motif within this compound to participate in sophisticated MCRs, leading to the rapid assembly of diverse molecular scaffolds. evitachem.commdpi.com

Integration into Retrosynthetic Analysis for Target Molecules

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by deconstructing the target molecule into simpler, commercially available starting materials. This compound can be a key "synthon" in such analyses.

When planning the synthesis of a target molecule containing a substituted pyridine (B92270), pyrimidine (B1678525), or other heterocyclic core, one might disconnect the target to reveal a precursor that could be formed from this compound. For example, a 1,5-dicarbonyl relationship in a target molecule is a strong indicator for a Michael addition disconnection. This could lead back to an α,β-unsaturated ketone like this compound and a suitable nucleophile.

The analysis would identify the key bond formations required, such as cyclization following a Michael addition, which are well-established reactions for this class of compounds. youtube.com The presence of both the ketone and nitrile groups offers multiple disconnection pathways, enhancing its strategic value in planning synthetic routes. evitachem.comresearchgate.net

Advanced Characterization and Computational Studies

Spectroscopic Analysis for Structural and Mechanistic Elucidation

Spectroscopic methods are fundamental in confirming the molecular structure of 4-Oxo-4-phenylbut-2-enenitrile and elucidating the mechanisms of reactions in which it participates. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) each offer unique insights into the compound's features.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra would provide definitive evidence of its structure.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the vinyl protons and the aromatic protons of the phenyl group. The coupling constants between the vinyl protons would be crucial in determining the stereochemistry of the double bond (E or Z isomer). The protons on the phenyl ring would typically appear as a multiplet in the aromatic region of the spectrum.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom. Key resonances would include those for the nitrile carbon, the carbonyl carbon, the two vinyl carbons, and the carbons of the phenyl ring. The chemical shifts of these carbons provide valuable information about the electronic environment within the molecule.

While specific spectral data for this compound is not widely available in public repositories, analysis of related structures, such as benzoylacetonitrile (B15868) (the saturated analog), shows characteristic signals that can be used for comparison. For benzoylacetonitrile, the methylene (B1212753) protons adjacent to the carbonyl and nitrile groups provide key correlations. chemicalbook.comchemicalbook.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands that confirm its structure.

Key expected vibrational frequencies include:

C≡N stretch: A sharp, medium-intensity band around 2220-2240 cm⁻¹, characteristic of a nitrile group.

C=O stretch: A strong absorption band in the region of 1670-1690 cm⁻¹, indicative of an α,β-unsaturated ketone.

C=C stretch: An absorption in the 1600-1650 cm⁻¹ range, corresponding to the carbon-carbon double bond.

C-H stretch (aromatic and vinylic): Bands appearing above 3000 cm⁻¹.

Aromatic C=C stretches: Peaks in the 1450-1600 cm⁻¹ region.

Data for the saturated counterpart, benzoylacetonitrile, confirms the presence of the nitrile and ketone functionalities through its IR spectrum. chemicalbook.com

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation. For this compound, the molecular ion peak would correspond to its molecular weight.

The fragmentation pattern would likely involve the loss of small, stable fragments. Common fragmentation pathways could include the loss of CO, CN, or cleavage of the butene chain. Analysis of the resulting fragment ions helps to piece together the structure of the parent molecule. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the elemental formula.

Crystallographic Studies (e.g., X-ray Diffraction)

X-ray crystallography allows for the precise determination of the three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide unambiguous information about its molecular geometry, including bond lengths, bond angles, and torsion angles. This data would definitively establish the stereochemistry of the double bond and the conformation of the entire molecule.

While crystallographic data for this compound itself is not readily found in the surveyed literature, studies on related compounds like 4-Oxo-2,4-diphenylbutanenitrile reveal a twisted molecular conformation. researchgate.net In such structures, the packing is often influenced by intermolecular interactions like C—H⋯O and C—H⋯N hydrogen bonds, which lead to the formation of supramolecular architectures. researchgate.net

Computational Chemistry Approaches

Computational chemistry offers a powerful means to investigate the properties of molecules, complementing experimental data and providing insights into aspects that are difficult to study empirically.

Electronic Structure Calculations

Electronic structure calculations, such as those based on Density Functional Theory (DFT), can be employed to predict the geometric, electronic, and spectroscopic properties of this compound. These calculations can provide optimized molecular geometries, which can be compared with experimental crystallographic data if available.

Furthermore, computational methods can predict NMR chemical shifts, IR vibrational frequencies, and electronic transition energies (UV-Vis spectra). For instance, in studies of related acrylonitrile (B1666552) derivatives, a combination of docking and molecular dynamics simulations has been used to understand their biological activity by examining their binding to protein targets. nih.gov Such computational analyses can reveal that the biological activity is linked to specific structural features and electronic properties of the molecule. nih.gov

Quantum-Chemical Methods for Geometrical Optimization and Thermochemical Properties

Quantum-chemical methods are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule (geometrical optimization) and its thermodynamic properties. Density Functional Theory (DFT) is a prominent method for such investigations. researchgate.net For molecules similar to this compound, the B3LYP functional combined with a basis set like 6-311+G(d,p) is commonly employed to calculate structural parameters in the gas phase and in various solvents. researchgate.net

These calculations can predict bond lengths, bond angles, and dihedral angles. For instance, in a related derivative, the planarity of the molecule is a key feature, reinforced by intramolecular interactions. researchgate.net The thermochemical properties, such as the enthalpy of formation, can be calculated using these quantum-chemical methods. For complex molecules, these computational approaches are often more reliable than group additivity methods, especially for the gas phase. researchgate.net The standard enthalpies of formation in the gas phase can be derived from these calculations, providing crucial data on the molecule's stability. researchgate.net

Table 1: Representative Theoretical Data for Geometrical Optimization

| Parameter | Typical Computational Method | Basis Set | Phase | Outcome |

|---|---|---|---|---|

| Bond Lengths | DFT (B3LYP) | 6-311+G(d,p) | Gas/Solvent | Optimized molecular geometry |

| Bond Angles | DFT (B3LYP) | 6-311+G(d,p) | Gas/Solvent | Optimized molecular geometry |

| Dihedral Angles | DFT (B3LYP) | 6-311+G(d,p) | Gas/Solvent | Conformational preferences |

Table 2: Calculated Thermochemical Properties

| Property | Computational Method | Significance |

|---|---|---|

| Enthalpy of Formation (Gas Phase) | G3(MP2)//B3LYP | Indicates molecular stability |

| Vaporization Enthalpy | Empirical Equations | Relates solid/liquid and gas phase data |

| Sublimation Enthalpy | Combination of experimental and calculated data | Provides a complete thermodynamic profile |

Modeling of Reaction Transition States and Pathways

Understanding the reactivity of this compound involves modeling the transition states and pathways of its potential reactions. Quantum-chemical calculations are essential for elucidating reaction mechanisms by identifying the high-energy transition state structures that connect reactants to products. nih.gov

For example, in reactions involving related α,β-unsaturated ketones, such as cycloadditions, computational methods can map out the potential energy surface. rsc.org This allows for the determination of activation barriers and the identification of the most favorable reaction pathway. The development of automated reaction path search methods, combined with kinetic analysis, enables the systematic exploration of possible reactions and the prediction of reactants that could lead to the target molecule. nih.gov These computational tools are powerful for discovering new synthetic routes and understanding complex reaction networks. nih.gov

In the context of related compounds, such as the synthesis of (E)-2-(2-oxo-4-phenylbut-3-en-1-yl)benzo[d]thiazole-3(2H)-carboxylates, the reaction involves a three-component reaction of benzylideneacetone (B49655). mdpi.com Modeling such reactions would involve locating the transition states for the formation of the electrophilic species and the subsequent nucleophilic attack.

Conformational Analysis of Geometric Isomers

This compound can exist as geometric isomers, primarily the (E) and (Z) forms, which differ in the spatial arrangement of substituents around the carbon-carbon double bond. Conformational analysis of these isomers is crucial for understanding their relative stabilities and reactivity.

Experimental evidence from ¹H-NMR studies on related compounds, such as (E)-2-(2-oxo-4-phenylbut-3-en-1-yl)benzo[d]thiazole-3(2H)-carboxylates, has confirmed the (E)-trans configuration, characterized by specific coupling constants for the vinyl protons. mdpi.com

Computational methods, particularly DFT, can be used to calculate the energies of different conformers. For dienes, a similar class of conjugated systems, quantum-chemical screening has been successfully used to identify the most stable conformers (e.g., gauche and s-trans) and predict their properties. rsc.org This type of analysis for this compound would involve rotating the single bonds and calculating the energy at each step to identify the global and local energy minima corresponding to stable conformers. The results of such an analysis would provide insight into the flexibility of the molecule and the most likely shapes it will adopt.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Benzylideneacetone |

Investigation of Molecular Interactions in Biological Systems in Vitro Studies

In Vitro Cellular Activity Profiles

The in vitro evaluation of a compound's activity against pathogenic organisms is a critical step in the drug discovery pipeline. This section details the known cellular activity profile of 4-Oxo-4-phenylbut-2-enenitrile , with a specific focus on its effects against the epimastigote stage of Trypanosoma cruzi, the causative agent of Chagas disease.

Anti-trypanosomal Activity against Trypanosoma cruzi Epimastigotes

Currently, specific data from in vitro assays detailing the anti-trypanosomal activity of This compound against Trypanosoma cruzi epimastigotes is not available in published research. The following subsections outline the types of studies that would be necessary to characterize its potential in this area.

The presence of a carbon-carbon double bond in the backbone of This compound gives rise to the possibility of E and Z stereoisomers. These geometric isomers can exhibit significantly different biological activities due to their distinct spatial arrangements, which can affect their binding to target proteins. A comparative analysis of the anti-trypanosomal efficacy of the separated E and Z isomers of This compound would be essential. However, no such comparative studies have been reported to date.

Investigating whether a compound induces programmed cell death (PCD), or apoptosis, in parasitic cells is a key aspect of understanding its mechanism of action. This would involve assays to detect hallmarks of apoptosis, such as DNA fragmentation, caspase-like activity, and changes in the mitochondrial membrane potential. There is currently no published evidence to suggest that This compound induces PCD in Trypanosoma cruzi.

Many anti-parasitic drugs exert their effects by inducing oxidative stress through the generation of reactive oxygen species (ROS) within the parasite. To assess this, studies measuring the intracellular levels of ROS in Trypanosoma cruzi epimastigotes following treatment with This compound would be required. As of now, no data on the modulation of ROS generation by this specific compound in T. cruzi has been documented.

Disruption of the parasite's cellular membrane is another common mechanism of action for anti-trypanosomal agents. This can be evaluated using techniques that measure membrane permeability, such as the uptake of vital dyes. There are no available reports on the effects of This compound on the membrane integrity and permeability of Trypanosoma cruzi.

Antiproliferative Activity against Malignant Cell Lines

While direct studies on this compound are limited, research into structurally related compounds provides compelling evidence for its potential as an antiproliferative agent. A study investigating (E)-2-(2-Oxo-4-phenylbut-3-en-1-yl)benzo[d]thiazole-3(2H)-carboxylates, which contain a core structure similar to this compound, demonstrated significant and selective activity against human metastatic melanoma cells. mdpi.com One of the synthesized compounds from this class exhibited a remarkable 93% inhibition of melanoma cell growth after 96 hours of treatment at a concentration of 10⁻⁴ M. mdpi.com

This finding highlights the potential of the α,β-unsaturated ketone moiety, a key feature of this compound, in conferring cytotoxic activity against cancer cells. The broader class of benzothiazoles, often incorporating such reactive groups, has been extensively studied for their anticancer properties, targeting a wide range of malignancies. mdpi.com

Biochemical Target Identification and Mechanism of Action (In Vitro)

The precise molecular targets of this compound are yet to be fully elucidated. However, based on its chemical structure and the known mechanisms of similar compounds, a plausible mode of action involves the modulation of key signaling proteins involved in cancer progression.

Allosteric Modulation of Protein Kinases (e.g., Src kinase inhibition)

Src family kinases (SFKs) are a group of non-receptor tyrosine kinases that play a pivotal role in regulating cell growth, differentiation, survival, and migration. nih.gov Their overactivation is a common feature in many human cancers, making them attractive targets for therapeutic intervention. mdpi.comsigmaaldrich.com While traditional kinase inhibitors often target the highly conserved ATP-binding site, leading to potential off-target effects, allosteric inhibitors offer a promising alternative by binding to less conserved sites on the kinase, thereby offering greater specificity. mdpi.comnih.gov

Allosteric modulation can either inhibit or activate the kinase by inducing conformational changes that affect the enzyme's catalytic activity. mdpi.comnih.gov The structure of this compound, with its reactive enone system, presents the possibility of covalent or non-covalent interactions with allosteric sites on kinases like Src. Unbiased ligand binding simulations on Src kinase have successfully identified cryptic allosteric binding sites that can be targeted by small molecules. nih.gov These sites, distinct from the ATP-binding pocket, offer a novel avenue for designing selective kinase inhibitors. nih.gov

Although direct evidence of this compound binding to an allosteric site on Src kinase is not yet available, the principle of targeting such sites has been validated. nih.gov Further investigation into the interaction of this compound with Src kinase and other protein kinases is warranted to determine if it functions as an allosteric modulator, potentially explaining its observed antiproliferative effects in related structures.

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Synthesis

The efficient and selective synthesis of 4-oxo-4-phenylbut-2-enenitrile and its analogs is paramount for its widespread application. While classical methods for the synthesis of unsaturated nitriles exist, future research will likely focus on the development of more sustainable and atom-economical catalytic systems.

Current research in the broader field of unsaturated nitrile synthesis points towards several promising avenues. The direct condensation of benzoylacetonitrile (B15868) with an appropriate C1-synthon, or the dehydrogenation of the corresponding saturated nitrile, are potential routes. Future developments may include:

Organocatalysis: The use of small organic molecules as catalysts is a rapidly growing field. Chiral organocatalysts could enable the enantioselective synthesis of substituted this compound derivatives, providing access to chirally pure building blocks for asymmetric synthesis.

Transition Metal Catalysis: Earth-abundant metal catalysts, such as those based on iron, copper, or manganese, are increasingly favored over precious metal catalysts. Research into novel ligand designs for these metals could lead to highly efficient and selective catalytic systems for the synthesis of this compound.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis offers a mild and environmentally friendly approach to organic synthesis. The development of photoredox-catalyzed methods for the construction of the this compound framework could provide a powerful new tool for organic chemists.

| Catalytic Approach | Potential Advantages | Research Focus |

| Organocatalysis | Metal-free, enantioselective | Design of novel chiral catalysts |

| Transition Metal | Earth-abundant, cost-effective | Ligand development for Fe, Cu, Mn |

| Photoredox Catalysis | Mild conditions, sustainable | Development of new photocatalysts |

Exploration of Undiscovered Reactivity Modes

The reactivity of this compound is dominated by its α,β-unsaturated system, making it an excellent Michael acceptor. masterorganicchemistry.com This reactivity has been exploited for the synthesis of various compounds. However, there remains significant scope for exploring novel reactivity modes.

Future research could focus on:

[n+m] Cycloadditions: The conjugated π-system of this compound makes it a potential candidate for various cycloaddition reactions. For instance, its participation as a 4π-component in Diels-Alder reactions or as a 2π-component in [2+2] and [3+2] cycloadditions could lead to the rapid construction of complex carbocyclic and heterocyclic scaffolds.

Radical Reactions: The double bond and the position α- to the nitrile group could be susceptible to radical addition reactions. Exploring these pathways could open up new avenues for the functionalization of the molecule.

Tandem Reactions: The multiple reactive sites in this compound could be exploited in tandem or cascade reactions. For example, a Michael addition followed by an intramolecular cyclization could be used to synthesize complex heterocyclic systems in a single step.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry has become an indispensable tool in modern chemical research. The application of advanced computational modeling to this compound can provide valuable insights into its structure, reactivity, and potential biological activity, thereby guiding experimental efforts.

Key areas for computational investigation include:

Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be employed to study the mechanisms of known and potential reactions of this compound. This can help in optimizing reaction conditions and in the rational design of new reactions.

Prediction of Spectroscopic Properties: Computational methods can be used to predict spectroscopic data, such as NMR and IR spectra, which can aid in the characterization of new derivatives.

Virtual Screening for Bioactivity: The three-dimensional structure of this compound and its derivatives can be used for virtual screening against various biological targets. This can help in identifying potential lead compounds for drug discovery.

| Computational Method | Application | Potential Outcome |

| Density Functional Theory | Reaction mechanism studies | Optimization of reaction conditions |

| Ab initio methods | Prediction of spectroscopic data | Aid in structural elucidation |

| Molecular Docking | Virtual screening for bioactivity | Identification of potential drug leads |

Expanding the Scope of Bioactive Derivatives and Molecular Targets (In Vitro)

The structural motif of this compound is present in or related to various classes of compounds with known biological activity. For instance, chalcones, which share the 1,3-diaryl-2-en-1-one core, exhibit a wide range of pharmacological properties. The nitrile group can also be a key pharmacophore or be transformed into other functional groups like tetrazoles, which are common in medicinal chemistry.

Future in vitro studies should aim to:

Synthesize and Screen a Diverse Library of Derivatives: By systematically modifying the phenyl ring, the double bond, and the nitrile group, a diverse library of derivatives can be created. This library can then be screened against a wide range of biological targets.

Identify Specific Molecular Targets: For any hits identified from the screening, further studies should be conducted to identify their specific molecular targets. This can be achieved through techniques such as affinity chromatography and proteomics. The related compound, (z)-2-(3-methoxyphenylamino)-4-oxo-4-phenylbut-2-enoic acid, and its metal complexes have shown antifungal activity, suggesting a potential area of investigation. researchgate.net

Explore Novel Therapeutic Areas: While related structures have been investigated for their anticancer and antimicrobial activities, the derivatives of this compound could be explored for other therapeutic areas such as anti-inflammatory, antiviral, or neuroprotective agents. For example, derivatives of 4-oxo-4H-chromene have shown promise as antifungal agents. tubitak.gov.trresearchgate.net

The exploration of these future research avenues will undoubtedly lead to a deeper understanding of the chemistry and potential applications of this compound, paving the way for the development of new synthetic methodologies and novel therapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.